molecular formula C18H16N2O4S B4027213 ETHYL 2-(QUINOLINE-8-SULFONAMIDO)BENZOATE

ETHYL 2-(QUINOLINE-8-SULFONAMIDO)BENZOATE

Cat. No.: B4027213
M. Wt: 356.4 g/mol
InChI Key: VACOMWAWCGOJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(quinoline-8-sulfonamido)benzoate: is an organic compound with the molecular formula C18H16N2O4S. This compound is known for its unique structure, which combines a quinoline moiety with a benzoate ester, linked through a sulfonamide group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(quinoline-8-sulfonamido)benzoate typically involves a two-step reaction process. The first step is the reaction of quinoline-8-sulfonyl chloride with p-aminoethylbenzoate in the presence of pyridine and dichloromethane at room temperature under an inert atmosphere. This reaction is allowed to proceed for 16 hours. The second step involves the treatment of the reaction mixture with hydrogen chloride in water, followed by extraction and purification to obtain the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(quinoline-8-sulfonamido)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline moiety can undergo oxidation and reduction reactions, altering its electronic properties.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products:

    Substitution Reactions: Products include substituted sulfonamides.

    Oxidation and Reduction: Products include various oxidized or reduced forms of the quinoline moiety.

    Hydrolysis: Products include the corresponding carboxylic acid and ethanol.

Scientific Research Applications

Chemistry: Ethyl 2-(quinoline-8-sulfonamido)benzoate is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds. Its unique structure allows for the exploration of various chemical transformations and the synthesis of complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The quinoline moiety is known for its biological activity, and derivatives of this compound are studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of ethyl 2-(quinoline-8-sulfonamido)benzoate is primarily attributed to its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer activity. Additionally, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby interfering with enzymatic processes .

Comparison with Similar Compounds

  • Ethyl 4-(quinoline-8-sulfonamido)benzoate
  • Quinoline-8-sulfonamide
  • 4-Hydroxy-2-quinolones

Comparison: Ethyl 2-(quinoline-8-sulfonamido)benzoate is unique due to the specific positioning of the sulfonamide and ester groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and potential for diverse chemical modifications .

Properties

IUPAC Name

ethyl 2-(quinolin-8-ylsulfonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-2-24-18(21)14-9-3-4-10-15(14)20-25(22,23)16-11-5-7-13-8-6-12-19-17(13)16/h3-12,20H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACOMWAWCGOJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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